1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the empirical formula C18H32N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=C(OCC)C1CN(CCC1)C(CC2)CCN2C(OC(C)(C)C)=O
. The InChI code for this compound is 1S/C18H32N2O4/c1-5-23-16(21)14-7-6-10-20(13-14)15-8-11-19(12-9-15)17(22)24-18(2,3)4/h14-15H,5-13H2,1-4H3
.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 340.46 . The storage class code for this compound is 11, which corresponds to combustible solids . The flash point of this compound is not applicable .
Scientific Research Applications
Intermediate in Synthesis of Biologically Active Compounds : Kong et al. (2016) synthesized a derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is an important intermediate in the creation of biologically active compounds such as crizotinib. The synthesis process involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% (Kong et al., 2016).
Formation of Complexes for Bioactive Molecules : A study by Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes starting from precursors like M(L1)(L2)(CO)3. These complexes could label bioactive molecules with monodentate or bidentate donor sites. An example includes N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide (Mundwiler et al., 2004).
Synthesis of ACC Inhibitors : The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors reported by Huard et al. (2012) involved creating a novel N-2 tert-butyl pyrazolospirolactam core from ethyl 3-amino-1H-pyrazole-4-carboxylate. This research contributed to the development of potent ACC inhibitors (Huard et al., 2012).
Synthesis of Protected Guanidines : Yong et al. (1999) developed a new reagent, 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]car☐amidine, for the synthesis of bis(carbamate)-protected guanidines from primary and secondary amines. This reagent offered increased reactivity compared to previous ones, leading to higher yields in solution (Yong et al., 1999).
Synthesis of Fungicidal Compounds : Mao et al. (2013) synthesized a series of novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds. These compounds demonstrated moderate to excellent fungicidal activity against Cercospora arachidicola Hori (Mao et al., 2013).
Safety And Hazards
This compound is classified as a combustible solid . It does not have a flash point . The safety information provided by Sigma-Aldrich indicates that this product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . The safety data sheet indicates that this compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-11(5-7-16)17-9-10(8-15-17)12(18)19/h8-9,11H,4-7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZBQTPCOHAVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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